molecular formula C10H19NO3 B2420238 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine CAS No. 1909326-62-0

2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine

Cat. No. B2420238
M. Wt: 201.266
InChI Key: UWHYSKFCPWYJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine” is a chemical compound with the CAS Number: 1909326-62-0 . Its IUPAC name is 2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propan-1-amine . The molecular weight of this compound is 201.27 .

Physical and Chemical Properties This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Unsupported μ‐Oxo‐ and μ‐Hydroxo‐Iron(III) Dimers and Mononuclear Iron(III) Complexes : Research on hydroxo- and oxo-bridged diiron(III) and mononuclear iron(III) complexes with pyridylbis(aminophenol) ligands, including 2-methyl-2-(pyridin-2-yl)propane-1,3-diyl derivatives, revealed insights into their synthesis, structural stabilization, and electrochemical properties. This work contributes to understanding the coordination chemistry and potential applications of these compounds in various fields including catalysis and material science (Shakya, Powell, & Houser, 2009).

Polymerization and Materials Science

  • Microwave-assisted Synthesis of Phosphorus-containing Spiroorthoester : The synthesis of a novel phosphorus-containing spiroorthoester under microwave irradiation offers a quick and efficient method for creating new monomers for polymerization. This has implications in the development of poly(ether-ester)s with unique properties, highlighting the versatility of spiro compounds in material science (Canadell, Mantecon, & Cádiz, 2006).

Synthesis of Novel Compounds and Derivatives

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This research outlines the development of a practical, efficient, and stereoselective process for synthesizing a key intermediate in the preparation of specific antibiotics. The process involves asymmetric Michael addition and stereoselective alkylation, demonstrating the potential of spiro compounds in synthesizing biologically active molecules (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Bioorganic and Medicinal Chemistry

  • Piperidine Dispiro-1,2,4-Trioxane Analogues : The study presents the synthesis of dispiro trioxane analogues and their potential as antimalarial agents. The findings highlight the significance of spiro compounds in developing novel therapeutic agents, especially in the realm of infectious diseases (Sabbani, Stocks, Ellis, Davies, Hedenstrom, Ward, & O’Neill, 2008).

Advanced Polymer Technologies

  • Phosphorus-containing Thermosets by Cationic Copolymerization : This research demonstrates the synthesis and properties of materials obtained from copolymerizing bis[(1,4,6-trioxaspiro[4.4]nonan-2-yl)-methyloxy] ethane with diglycidyl ether of bisphenol A and phosphorus-containing glycidyl compounds. The resulting materials show enhanced flame retardancy and low shrinkage, indicating the utility of spiro compounds in advanced polymer technologies (Canadell, Mantecon, & Cádiz, 2008).

Safety And Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement associated with this compound is H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,6-11)8-5-12-7-10(8)13-3-4-14-10/h8H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHYSKFCPWYJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1COCC12OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.